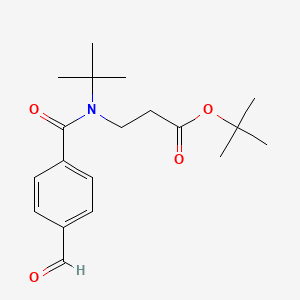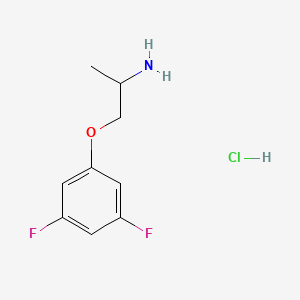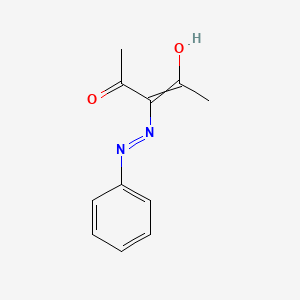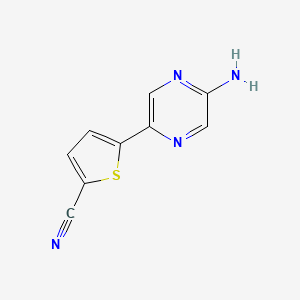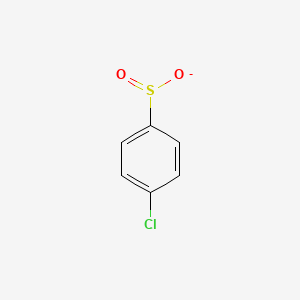![molecular formula C11H11NS2 B8685500 7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8685500.png)
7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is an organic compound with the molecular formula C11H11NS2 and a molecular weight of 221.34 g/mol . This compound belongs to the class of dithienopyrroles, which are known for their unique electronic properties and are widely used in organic electronics and photovoltaic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps :
Starting Materials: The synthesis begins with commercially available bromothiophene precursors.
Cadogan Reaction: This reaction is used to form the central pyrrole ring.
Buchwald-Hartwig-Type Aminations: These aminations are also employed to construct the central pyrrole ring.
Industrial Production Methods
While specific industrial production methods for 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are not widely documented, the synthesis generally follows the same principles as the laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Aplicaciones Científicas De Investigación
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications, including :
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Photovoltaic Materials: It is used in the development of organic solar cells due to its excellent electronic properties.
Biological Research: It is used in the study of biological systems and as a probe in various biochemical assays.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole involves its interaction with molecular targets and pathways in electronic and photovoltaic applications . The compound’s unique electronic properties, such as its ability to donate and accept electrons, make it an excellent candidate for use in organic semiconductors and solar cells. The molecular targets include various electron-rich and electron-deficient sites within the material, which facilitate charge transfer and energy conversion .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole include :
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): The parent compound without the propyl group.
N-Alkyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with various alkyl groups.
N-Acyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with acyl groups.
Pyrrolo[3,2-d4,5-d’]bisthiazole (PBTz): A fused DTP derivative.
Uniqueness
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is unique due to its propyl group, which enhances its solubility and processability compared to its parent compound and other derivatives. This makes it particularly useful in the development of advanced materials for organic electronics and photovoltaic applications .
Propiedades
Fórmula molecular |
C11H11NS2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C11H11NS2/c1-2-5-12-8-3-6-13-10(8)11-9(12)4-7-14-11/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
UYUXDVLWCSWSLX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C3=C1C=CS3)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


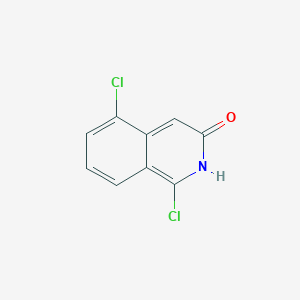
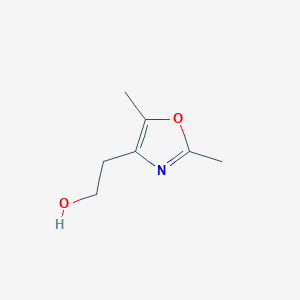
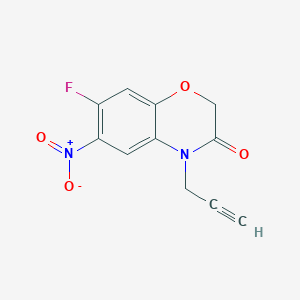
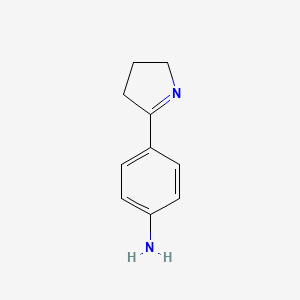
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-](/img/structure/B8685459.png)
![3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole](/img/structure/B8685465.png)
